2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol
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Overview
Description
2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol is a heterocyclic compound with the molecular formula C9H10N2O. This compound belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including enzyme inhibition and alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and ring fusion.
Pyrazolo[3,4-b]pyridines: Another class of pyrazole-fused heterocycles with distinct biological activities.
Uniqueness
2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,3-dimethyl-1H-pyrazolo[1,5-a]pyridin-5-one |
InChI |
InChI=1S/C9H10N2O/c1-6-7(2)10-11-4-3-8(12)5-9(6)11/h3-5,10H,1-2H3 |
InChI Key |
FKRLZQFNCVNGKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN2C1=CC(=O)C=C2)C |
Origin of Product |
United States |
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